N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide
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Overview
Description
“N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives, including “this compound”, can be synthesized through various methods . For instance, one method involves a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole and its derivatives are known for their reactivity and have been used in the synthesis of various compounds . For example, they have been used in the synthesis of 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties . The specific physical and chemical properties of “this compound” are not mentioned in the available resources.Scientific Research Applications
Antitumor Activity
A study by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showcasing their potential antitumor activity against a broad spectrum of human tumor cell lines. Compounds within this class demonstrated considerable anticancer efficacy, highlighting the therapeutic potential of these derivatives in oncology research (Yurttaş, Tay, & Demirayak, 2015).
Antifungal Agents
Altındağ et al. (2017) reported on the synthesis of 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives designed to address drug-resistant fungal infections. The study demonstrated significant activity against Candida species, with certain compounds identified as potential leads for antifungal agent development (Altındağ, Sağlık, Çevik, Işikdağ, Özkay, & Karaca Gençer, 2017).
Anticonvulsant Activity
Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, evaluating their anticonvulsant activity. One compound, 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, showed promising results, indicating potential applications in epilepsy treatment (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes, revealing not only insights into self-assembly processes influenced by hydrogen bonding but also significant antioxidant activities. These findings suggest potential applications in developing therapeutic agents with antioxidant properties (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Anticancer Agents
Evren et al. (2019) reported the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity, particularly against human lung adenocarcinoma cells. This study underscores the potential of such compounds in the development of new anticancer therapies (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Future Directions
The future directions for “N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide” and other imidazole derivatives could involve further exploration of their biological activities and potential applications in drug development . Their broad range of chemical and biological properties makes them promising candidates for the development of new drugs .
properties
IUPAC Name |
N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-16(27)24-20-14-12-19(13-15-20)23-25-21(17-8-4-2-5-9-17)22(26-23)18-10-6-3-7-11-18/h2-15H,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYYMJSSSIVXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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